2,7-Diamino-9H-fluoren-9-one

概述

描述

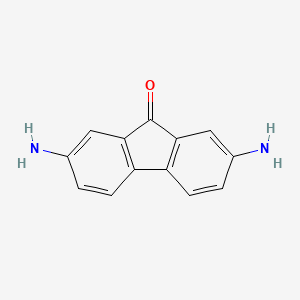

2,7-Diamino-9H-fluoren-9-one is an organic compound with the molecular formula C₁₃H₁₀N₂O. It is known for its distinct structure, which includes a fluorenone core substituted with amino groups at the 2 and 7 positions. This compound is a white to pale yellow crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide .

准备方法

Synthetic Routes and Reaction Conditions

2,7-Diamino-9H-fluoren-9-one can be synthesized through the reaction of fluorenone with p-phenylenediamine in the presence of sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

化学反应分析

Reduction of 2,7-Dinitro-9H-fluoren-9-one to 2,7-Diamino-9H-fluoren-9-one

The amino groups in this compound are introduced via reduction of the corresponding dinitro precursor. Two methods are reported:

-

Iron/HCl Reduction : Treatment of 2,7-dinitro-9H-fluoren-9-one with iron powder and concentrated HCl under reflux yields the diamino compound in 89% yield .

-

Sodium Sulfide/NaOH Reduction : Reaction with sodium sulfide nonahydrate and NaOH provides an alternative route, though yields are not explicitly stated .

Reaction Conditions :

-

Solvent: Ethanol-water mixture (5:1) for iron/HCl method.

-

Temperature: Reflux (~110°C).

-

Workup: Basic pH adjustment (NaOH) and ethyl acetate extraction .

Diazotization and Hydrolysis to 2,7-Dihydroxy-9H-fluoren-9-one

The diamino compound undergoes diazotization followed by hydrolysis to yield 2,7-dihydroxy-9H-fluoren-9-one, a precursor for pharmaceuticals like tilorone:

-

Diazotization : Suspension in H₂SO₄ and treatment with NaNO₂ at –10°C to 0°C generates diazonium intermediates.

-

Hydrolysis : Refluxing the diazonium salt in H₂SO₄/H₂O (1:1) at 110°C produces the dihydroxy derivative .

Key Steps :

-

Temperature control (–10°C to 0°C) during diazotization prevents side reactions.

-

Hydrolysis at high temperature ensures complete conversion .

Acylation Reactions

The amino groups react readily with acylating agents to form amides, enhancing pharmacological potential:

Conditions :

-

Base (e.g., pyridine) for sulfonylation.

-

Reflux in xylene or chloroform for halide-based acylations .

Alkylation Reactions

Alkylation introduces side chains for drug development:

-

Tilorone Synthesis : Reaction with 2-bromo-N,N-diethylethylamine hydrobromide in acetonitrile under reflux yields tilorone, an antiviral agent .

-

Bromoacetamido Derivative : Treatment with bromoacetyl bromide forms 2,7-bis(bromoacetamido)-9H-fluoren-9-one, a precursor for further substitutions .

Key Features :

Urea and Carbamate Derivatives Formation

Reaction with urea precursors generates bioactive analogs:

-

Urea Derivatives : Treatment with aryl isocyanates produces 2,7-bis(arylureido) analogs, showing SIRT2 inhibition (IC₅₀ = 1.95 μM for SG3 ) .

-

Carbamates : Reaction with potassium isocyanate yields carbamate-linked derivatives .

Applications :

科学研究应用

Medicinal Chemistry Applications

1.1 Antiviral Properties

DAF is a precursor to Tilorone, an orally active interferon inducer with broad-spectrum antiviral activity. Research indicates that Tilorone can be effective against various viral infections, including those caused by coronaviruses, Ebola, and Chikungunya. The synthesis of DAF facilitates the production of Tilorone through a series of chemical reactions involving fluorene derivatives .

1.2 Targeting SIRT2

Recent studies have shown that derivatives of DAF can selectively inhibit SIRT2, a protein associated with several diseases including cancer and neurodegenerative disorders. The compound has demonstrated potential in regulating cell cycle and energy metabolism, making it a promising candidate for therapeutic development against conditions linked to aberrant SIRT2 expression .

Material Science Applications

2.1 Organic Electronics

DAF and its derivatives are being explored for applications in organic electronics due to their favorable electronic properties. The modification of DAF can lead to materials with enhanced charge transport characteristics suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2.2 Sensor Development

The compound has been utilized in the development of sensors for detecting heavy metal ions. Its ability to form complexes with metal ions makes it valuable in environmental monitoring applications .

Synthesis and Derivatives

The synthesis of DAF typically involves the reduction of 2,7-dinitro-9H-fluoren-9-one using reducing agents like sodium sulfide or tin chloride under reflux conditions . This process not only produces DAF but also opens pathways for creating various derivatives that exhibit altered biological activities or improved material properties.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral drug precursor (Tilorone) | Effective against multiple viral infections |

| SIRT2 inhibition | Potential therapeutic target for cancer treatment | |

| Material Science | Organic electronics | Enhanced charge transport properties |

| Heavy metal ion sensors | Effective in environmental monitoring |

Case Studies

Case Study 1: Antiviral Efficacy

A study demonstrated that Tilorone synthesized from DAF exhibited significant antiviral activity against MERS-CoV in vitro, suggesting that repurposing existing compounds can be an effective strategy during viral outbreaks .

Case Study 2: SIRT2 Inhibition

Research on symmetrical 2,7-disubstituted derivatives of DAF showed promising results in inhibiting SIRT2 with IC50 values indicating potent activity against breast cancer cell lines .

作用机制

The mechanism of action of 2,7-Diamino-9H-fluoren-9-one involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

2,7-Diamino-9-fluorenone: Similar in structure but with different substitution patterns.

2,6-Diamino-9H-fluoren-9-one: Another isomer with amino groups at different positions.

2,7-Dibromo-9-fluorenone: A brominated derivative with distinct chemical properties

Uniqueness

2,7-Diamino-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry .

生物活性

2,7-Diamino-9H-fluoren-9-one (C₁₃H₁₀N₂O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a fluorenone structure with two amino groups located at the 2 and 7 positions. This unique arrangement contributes to its chemical reactivity and biological properties, making it a versatile building block in organic synthesis and material sciences.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. The compound's ability to interact with biological macromolecules enhances its therapeutic applications.

2. Anticancer Properties

The compound has been studied for its anticancer effects, particularly in targeting specific cancer cell lines. For instance, derivatives of this compound have been identified as selective inhibitors of SIRT2, an enzyme implicated in cancer progression. One study reported that a derivative exhibited an IC50 value of 1.95 µM against human breast cancer MCF-7 cells, leading to increased acetylation of α-tubulin and reduced cell viability .

3. Redox Activity

This compound is recognized for its redox-active properties, particularly in interactions with glutathione. These interactions may confer antioxidant benefits and contribute to its biological efficacy .

4. Heavy Metal Ion Detection

The compound has also been noted for its ability to form complexes with heavy metal ions such as copper, allowing it to be utilized in environmental monitoring applications .

The mechanisms underlying the biological activities of this compound are primarily attributed to its structural features:

- Hydrogen Bonding: The amino groups facilitate hydrogen bonding with various biological targets.

- Pi-Pi Stacking: The aromatic nature of the fluorenone structure allows for pi-pi stacking interactions with nucleic acids and proteins.

- Enzyme Inhibition: Its selective inhibition of SIRT2 suggests potential pathways for therapeutic intervention in cancer and other diseases .

Case Studies and Experimental Findings

属性

IUPAC Name |

2,7-diaminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTJRFCUTIHVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183414 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-84-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Diamino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。